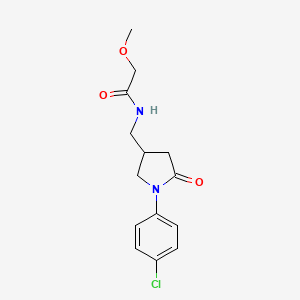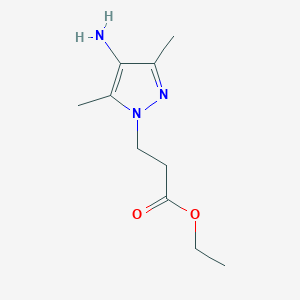![molecular formula C20H22N2O4 B2700031 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-25-1](/img/structure/B2700031.png)
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” is a compound that is structurally similar to Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds with structural similarities to "3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide" have been explored for their anticancer properties. Novel derivatives have shown antitumor activity against cancer stem cells. For instance, a series of derivatives were synthesized and evaluated for their activity against colon cancer stem cells, demonstrating significant inhibitory effects (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Antimicrobial Efficacy
Research into the antimicrobial potential of benzamide derivatives related to "this compound" has yielded promising results. For example, novel compounds synthesized for targeting tuberculosis have displayed potent activity against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular scaffolds (Nimbalkar et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide It’s structurally similar to apixaban , which is a direct inhibitor of activated factor X (FXa), a key player in the coagulation cascade .
Mode of Action
The mode of action of This compound If we consider its structural similarity to apixaban, it might inhibit fxa, thereby preventing the conversion of prothrombin to thrombin, a crucial step in blood clot formation .
Biochemical Pathways
The biochemical pathways affected by This compound If it acts similarly to apixaban, it would affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .
Pharmacokinetics
The ADME properties of This compound Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions .
Result of Action
The molecular and cellular effects of This compound If it acts similarly to apixaban, it would reduce thrombin generation, thereby indirectly inhibiting platelet aggregation and preventing blood clot formation .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-9-14(12-18(17)26-2)20(24)21-15-6-5-7-16(13-15)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPAXNTIXJRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)
![2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2699956.png)


![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699960.png)

![Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate](/img/structure/B2699963.png)



![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)